2-(Allyloxy)-4-nitrobenzyl Bromide
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Overview
Description
2-(Allyloxy)-4-nitrobenzyl Bromide is an organic compound that features both allyl and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 2-(Allyloxy)-4-nitrobenzyl Bromide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-allylphenol, undergoes nitration to introduce the nitro group.
Bromination: Selective bromination is performed to add a bromine atom to the benzene ring.
Allylation: The compound is then allylated to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the desired product.
Chemical Reactions Analysis
2-(Allyloxy)-4-nitrobenzyl Bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, carbanions, and alkoxides.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the allyl group can undergo oxidation reactions.
Radical Reactions: The compound can participate in radical-mediated reactions, such as allylic bromination.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-nitrobenzyl Bromide involves its reactivity due to the presence of the bromine, nitro, and allyloxy groups. These functional groups enable the compound to participate in various chemical reactions, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
2-(Allyloxy)-4-nitrobenzyl Bromide can be compared with other similar compounds such as:
Allyl Bromide: Shares the allyl group but lacks the nitro and benzyl functionalities.
Nitrobenzyl Bromide: Contains the nitro and benzyl groups but lacks the allyloxy group.
Allyloxybenzene: Contains the allyloxy group but lacks the nitro and bromine functionalities.
These comparisons highlight the unique combination of functional groups in this compound, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-(bromomethyl)-4-nitro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-2-5-15-10-6-9(12(13)14)4-3-8(10)7-11/h2-4,6H,1,5,7H2 |
InChI Key |
XCILLXLVEOURRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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